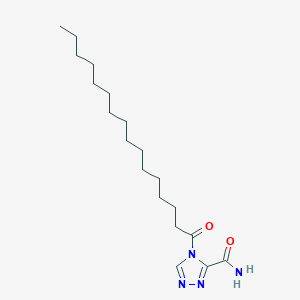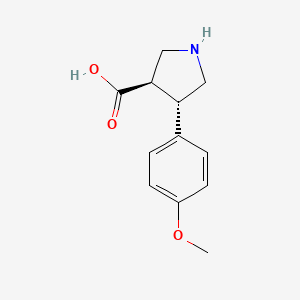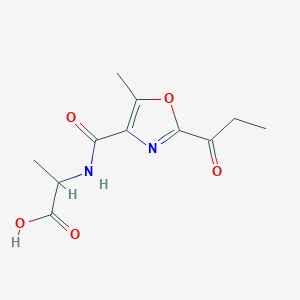![molecular formula C10H17N3S B12882067 1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a heterocyclic compound featuring a pyrazole ring fused with a tetrahydropyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 1,3-dicarbonyl compounds with hydrazines, followed by cyclization and functionalization steps . The reaction conditions often include the use of catalysts such as transition metals or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole: can be compared with other pyrazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both a pyrazole and a tetrahydropyrrole ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
1-ethyl-3-(2-methylsulfanylethyl)-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C10H17N3S/c1-3-13-10-8(4-6-11-10)9(12-13)5-7-14-2/h11H,3-7H2,1-2H3 |
InChI Key |
NAVGHFZTPNNPBI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCN2)C(=N1)CCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)
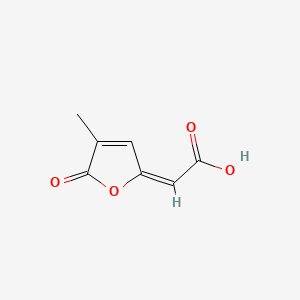
![[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)


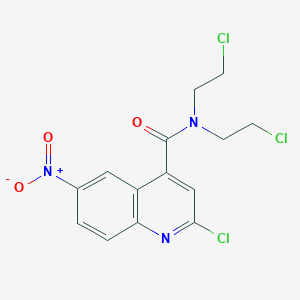
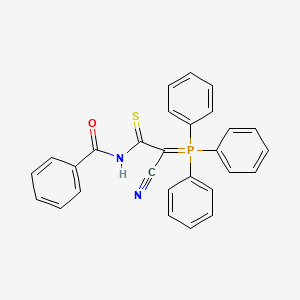
methyl butanoate](/img/structure/B12882046.png)
![N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12882050.png)
![Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)
